molecular formula C12H15Cl2NO B2630046 1-(2,4-Dichlorobenzyl)piperidin-4-ol CAS No. 414888-78-1

1-(2,4-Dichlorobenzyl)piperidin-4-ol

Cat. No.: B2630046
CAS No.: 414888-78-1
M. Wt: 260.16
InChI Key: OAFJCGLKYUXAOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and a hydroxyl group at the 4-position

Preparation Methods

The synthesis of 1-(2,4-Dichlorobenzyl)piperidin-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with piperidin-4-ol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The 2,4-dichlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an antagonist of the chemokine receptor CCR5, which is involved in the entry of HIV-1 into host cells . By blocking this receptor, the compound can inhibit the viral entry process, thereby preventing infection. Additionally, its antimalarial activity is attributed to its ability to interfere with the parasite’s metabolic pathways, leading to the inhibition of parasite growth .

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)piperidin-4-ol can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting impact on its chemical and biological properties.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7,11,16H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFJCGLKYUXAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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